molecular formula C5H7F3O3 B2845666 2-(2,2,2-trifluoroethoxy)propanoic Acid CAS No. 217806-37-6

2-(2,2,2-trifluoroethoxy)propanoic Acid

Cat. No.: B2845666
CAS No.: 217806-37-6
M. Wt: 172.103
InChI Key: WLVIHEZFLDLAON-UHFFFAOYSA-N
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Description

2-(2,2,2-trifluoroethoxy)propanoic Acid is a useful research compound. Its molecular formula is C5H7F3O3 and its molecular weight is 172.103. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-3(4(9)10)11-2-5(6,7)8/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVIHEZFLDLAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217806-37-6
Record name 2-(2,2,2-trifluoroethoxy)propanoic acid
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Synthetic Methodologies and Strategies for 2 2,2,2 Trifluoroethoxy Propanoic Acid

Established Synthetic Routes to 2-(2,2,2-trifluoroethoxy)propanoic Acid and its Precursors

Established synthetic routes typically involve the strategic use of 2,2,2-trifluoroethanol (B45653) as a core building block, followed by transformations to yield the final acid. These pathways often produce ester derivatives which are then hydrolyzed.

Approaches Involving 2,2,2-Trifluoroethanol as a Key Reagent

A primary strategy for introducing the trifluoroethoxy group is through a nucleophilic substitution reaction, which is analogous to the Williamson ether synthesis. wikipedia.org This approach utilizes 2,2,2-trifluoroethanol as the source of the trifluoroethoxy moiety. wikipedia.org The alcohol is first deprotonated by a strong base to form the highly nucleophilic 2,2,2-trifluoroethoxide anion. This anion then reacts with a suitable propanoate substrate containing a good leaving group at the C-2 position, such as a halide (e.g., ethyl 2-bromopropanoate).

The reaction is typically conducted in an aprotic solvent to enhance the nucleophilicity of the alkoxide. google.com The choice of base is critical for the complete deprotonation of the alcohol.

Table 1: Reagents for the Formation of 2,2,2-Trifluoroethoxide and Subsequent Etherification

Reagent TypeExamplesRole in SynthesisReference
Fluorinated Alcohol2,2,2-Trifluoroethanol (TFE)Source of the trifluoroethoxy group. wikipedia.orggoogle.com
Strong BaseSodium Hydride (NaH), Potassium tert-butoxideDeprotonates the alcohol to form the nucleophilic alkoxide. google.com
Propanoate SubstrateEthyl 2-bromopropanoate (B1255678), Methyl 2-chloropropanoateElectrophile that reacts with the trifluoroethoxide. wikipedia.org
Aprotic SolventN,N-Dimethylformamide (DMF), Acetonitrile (B52724)Reaction medium that facilitates the SN2 reaction. wikipedia.orggoogle.com

Hydrolysis-Based Synthesis of this compound Derivatives

The etherification reactions described in the previous section typically yield an ester of this compound. The final step to obtain the carboxylic acid is the hydrolysis of this ester. libretexts.org This transformation can be achieved under either acidic or basic conditions. libretexts.org

Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction that proceeds to completion. savemyexams.com The ester is heated under reflux with a dilute alkali solution, such as sodium hydroxide (B78521). libretexts.org This process yields the carboxylate salt of the acid and an alcohol (e.g., ethanol (B145695) if starting from an ethyl ester). brainly.com A subsequent acidification step, using a strong acid like hydrochloric acid, is required to protonate the carboxylate salt and isolate the final this compound. savemyexams.com

Acid-catalyzed hydrolysis is an alternative method, which involves heating the ester with an excess of water in the presence of a strong acid catalyst. chemguide.co.uk However, this reaction is reversible and may not proceed to completion. libretexts.org

Table 2: Conditions for Hydrolysis of this compound Esters

Hydrolysis TypeReagentsKey CharacteristicsReference
Alkaline Hydrolysis (Saponification)NaOH (aq) or KOH (aq), followed by HCl (aq) or H2SO4 (aq)Irreversible, goes to completion. Requires a final acidification step. savemyexams.com
Acid-Catalyzed HydrolysisDilute H2SO4 (aq) or HCl (aq) in excess waterReversible, equilibrium reaction. chemguide.co.uk

Multistep Reaction Sequences for Trifluoroethoxy-Substituted Propanoic Acids

A representative two-step sequence is:

Ether Formation : Reaction of sodium 2,2,2-trifluoroethoxide with ethyl 2-bromopropanoate in an aprotic solvent to form ethyl 2-(2,2,2-trifluoroethoxy)propanoate.

Hydrolysis : Saponification of the resulting ester using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to yield the final product, this compound.

This approach ensures that the carboxylic acid functional group, which would interfere with the base-mediated etherification in its free form, is protected as an ester until the final step. This strategy of protecting a reactive functional group is a fundamental concept in organic synthesis.

Advanced Synthetic Techniques and Innovations

More advanced methods focus on improving the efficiency and conditions of the synthesis, primarily through the use of catalysts and specialized techniques like solid-phase synthesis.

Catalytic Approaches in the Formation of Trifluoroethoxy-Containing Propanoic Acids

Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions and improved yields. In the synthesis of related trifluoroethoxy-containing aromatic compounds, copper catalysts have been effectively employed. organic-chemistry.orgrsc.org For instance, the reaction of a halo-substituted acid with 2,2,2-trifluoroethanol can be facilitated by the presence of copper(I) iodide or copper(I) bromide. google.com These catalysts are particularly useful for activating aryl or vinyl halides towards nucleophilic substitution, a reaction that is typically challenging without catalytic assistance. researchgate.net

While direct catalytic methods for the aliphatic substitution on a propanoic acid precursor are less commonly cited in this specific context, the principles of transition-metal catalysis are broadly applicable. Palladium- and copper-based systems are well-known for their ability to form C-O bonds, and research in this area continues to provide new methods for ether synthesis. researchgate.netacs.org

Solid-Phase Synthesis Applications

Solid-phase synthesis is a technique where molecules are built step-by-step on an insoluble resin support. peptide.com This methodology, widely used in peptide and oligonucleotide synthesis, allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin. peptide.comresearchgate.net

While specific literature detailing the solid-phase synthesis of this compound is not prominent, the compound has potential applications in this field. It could be utilized as a unique building block in the creation of specialized peptides or small molecule libraries. In such a scenario, the this compound would be coupled to a resin-bound amine or alcohol. Alternatively, a precursor to the acid could be attached to a resin, and the trifluoroethoxy group could be introduced while the molecule is on the solid support. The final molecule would then be cleaved from the resin, often using a strong acid. nih.gov This approach offers a powerful way to incorporate the trifluoroethoxypropanoic moiety into larger, more complex structures in a controlled and efficient manner. acs.org

Electrochemical Fluorination Techniques and Their Relevance to Fluorinated Carboxylic Acids

Electrochemical fluorination (ECF), also known as electrofluorination, is a significant method in organofluorine chemistry for producing highly fluorinated compounds, including fluorocarbons. wikipedia.org This electrosynthesis approach offers an alternative to using hazardous fluorinating agents like elemental fluorine. wikipedia.orgnumberanalytics.com

There are two primary commercialized ECF processes: the Simons process and the Phillips Petroleum process. wikipedia.org The Simons process, developed by Joseph H. Simons in the 1930s, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org This method is used to produce perfluorinated amines, ethers, and carboxylic and sulfonic acids. wikipedia.org In the case of carboxylic acids, the process typically yields the corresponding perfluoroacyl fluorides. wikipedia.orgfluorine1.ru The reaction is conducted in a cell with a nickel-plated anode at a potential of 5–6 volts. wikipedia.org

The general reaction for the substitution of a hydrogen atom with a fluorine atom in the Simons process can be represented as:

R₃C–H + HF → R₃C–F + H₂ wikipedia.org

This reaction is repeated for each C-H bond in the precursor molecule. wikipedia.org While ECF is a powerful tool for perfluorination, its direct application to synthesize a partially fluorinated molecule like this compound is challenging. The high reactivity of the process often leads to the complete substitution of all hydrogen atoms, as well as potential fragmentation and rearrangement of the carbon skeleton, resulting in low selectivity and yield for partially fluorinated products. fluorine1.rulew.ro Therefore, ECF is more relevant for the synthesis of fluorinated starting materials or precursors, rather than the direct, selective fluorination of a complex molecule with multiple non-fluorinated sites.

Stereoselective Synthesis and Chiral Induction

Many biological molecules and pharmaceutical agents are chiral, existing as one of two non-superimposable mirror images (enantiomers). wikipedia.org Consequently, the ability to synthesize a single, desired enantiomer is of paramount importance. Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. Chiral induction is the process by which a chiral element within a reaction influences the stereochemical outcome, leading to the formation of an enantiomerically enriched product. wikipedia.org

Specific, documented strategies for the direct enantioselective production of this compound are not extensively detailed in the literature. However, general methodologies for the asymmetric synthesis of related chiral α-alkoxy and α-aryloxypropanoic acids can be applied. One effective approach is the asymmetric hydrogenation of a suitable prochiral precursor, such as an α-trifluoromethylidene lactam, which has been shown to produce chiral 2,2,2-trifluoroethyl-substituted lactams with excellent enantioselectivities (up to 99.9% ee). rsc.org Another strategy involves the kinetic resolution of a racemic mixture of the acid, where one enantiomer reacts faster with a chiral reagent, allowing for the separation of the unreacted, enantiomerically enriched acid. elsevierpure.com For instance, the synthesis of R-2-phenoxypropionic acid, an analogue, can be achieved via an etherification reaction using an enantiomerically pure starting material like S-2-chloropropionic acid. researchgate.net These established methods provide a framework for developing a targeted synthesis for the enantiomers of this compound.

A powerful and widely used strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is advantageous because the products of the reaction are diastereomers, which have different physical properties and can often be separated using standard techniques like chromatography, allowing for the isolation of enantiomerically pure compounds. williams.edu

Oxazolidinone auxiliaries, often called Evans' auxiliaries, are highly effective for the stereoselective synthesis of chiral carboxylic acids. wikipedia.org These auxiliaries can be prepared from readily available amino acids or amino alcohols. wikipedia.orgnih.gov The synthesis process typically involves the following steps:

Acylation: The oxazolidinone is N-acylated with an acyl chloride or anhydride (B1165640) (e.g., propionyl chloride) to form an N-acyl oxazolidinone. williams.edu

Enolate Formation: The N-acyl compound is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide or n-butyllithium, to form a rigid, Z-chelated enolate. williams.edu

Asymmetric Alkylation: The bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group) sterically hinders one face of the enolate. This directs an incoming electrophile (e.g., an alkyl halide) to the opposite, less hindered face, resulting in a highly diastereoselective alkylation. wikipedia.orgwilliams.edu

Cleavage: The auxiliary is subsequently cleaved from the alkylated product, typically through hydrolysis (e.g., with alkaline hydrogen peroxide), to yield the enantiomerically enriched carboxylic acid and the original chiral auxiliary. williams.edusigmaaldrich.com

This methodology has been applied to a wide array of stereoselective transformations, including alkylations and aldol (B89426) additions. wikipedia.orgresearchgate.net

Table 1: Common Oxazolidinone-Based Chiral Auxiliaries and Their Applications
Auxiliary NameStructureKey FeatureTypical Applications
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneDerived from (1R,2S)-norephedrine. Provides excellent stereocontrol.Asymmetric alkylations, aldol reactions, Michael additions. sigmaaldrich.com
(S)-4-Benzyl-2-oxazolidinone(S)-4-Benzyl-2-oxazolidinoneDerived from L-phenylalaninol. Widely used due to high diastereoselectivity. williams.eduAsymmetric synthesis of α-substituted carboxylic acids. williams.edu
(S)-4-Isopropyl-2-oxazolidinone(S)-4-Isopropyl-2-oxazolidinoneDerived from L-valinol. The isopropyl group directs stereoselection.Stereoselective alkylations and aldol reactions. sigmaaldrich.com

Pseudoephedrine, an inexpensive and commercially available commodity chemical, serves as a highly practical chiral auxiliary for the asymmetric synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. acs.orgacs.org In a method developed by Andrew G. Myers, pseudoephedrine is reacted with a carboxylic acid derivative (like an acyl chloride or anhydride) to form a stable, tertiary amide. wikipedia.orgacs.org

The key steps in this process are:

Amide Formation: Both (R,R)- and (S,S)-pseudoephedrine can be used to form the corresponding amide with a carboxylic acid. wikipedia.org

Enolate Formation and Alkylation: The α-proton of the amide is removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the (Z)-enolate. wikipedia.org In the presence of lithium chloride, this enolate undergoes highly diastereoselective alkylation with a wide range of alkyl halides. acs.org The stereoselectivity is believed to result from a conformation where one face of the enolate is blocked by the secondary lithium alkoxide and associated solvent molecules. wikipedia.org

Cleavage: The chiral auxiliary is removed by cleaving the amide bond via acidic or basic hydrolysis to yield the desired carboxylic acid in high enantiomeric purity. nih.gov

Due to regulations on the sale of pseudoephedrine, practical analogues such as pseudoephenamine have been developed and shown to be superior chiral auxiliaries in some cases, particularly for the formation of quaternary carbon centers. nih.gov

Table 2: Diastereoselective Alkylation of Pseudoephedrine Amides
Amide SubstrateAlkylating AgentProduct Diastereomeric Ratio (dr)Yield
Pseudoephedrine propionamiden-Butyl iodide>98:280% acs.org
Pseudoephedrine propionamideBenzyl bromide>98:290% acs.org
Pseudoephedrine isobutyramideMethyl iodide>98:285%
Pseudoephedrine phenylacetamideAllyl iodide97:389%
Data is illustrative of typical results reported for Myers asymmetric alkylation. acs.org

A critical aspect of using chiral auxiliaries, especially in industrial applications, is their efficient recovery and recycling to ensure economic viability and sustainability. wikipedia.org The conditions for cleaving the auxiliary from the product are designed to allow for its straightforward separation and purification.

For oxazolidinone auxiliaries, cleavage via hydrolysis regenerates the auxiliary, which can be recovered from the reaction mixture. williams.edu Similarly, after acidic or basic hydrolysis of pseudoephedrine amides, the pseudoephedrine auxiliary can be recovered and reused. nih.gov High recovery rates without loss of optical purity are essential for a successful auxiliary-based synthesis.

Reaction Mechanisms and Chemical Transformations Involving 2 2,2,2 Trifluoroethoxy Propanoic Acid

Fundamental Reaction Pathways and Mechanistic Considerations

The reactions involving 2-(2,2,2-trifluoroethoxy)propanoic acid are governed by fundamental principles of organic chemistry, including the interactions between electron-rich (nucleophilic) and electron-poor (electrophilic) species.

At its core, the reactivity of this compound is a study of its nucleophilic and electrophilic characteristics. A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond, while an electrophile is a species that accepts a pair of electrons. masterorganicchemistry.com The structure of this compound possesses centers for both types of interactions.

The carboxylic acid group contains:

Nucleophilic Centers : The oxygen atoms of both the carbonyl (C=O) and hydroxyl (-OH) groups possess lone pairs of electrons, rendering them nucleophilic. youtube.comquora.com These sites can donate electrons, for instance, by attacking a proton (H+) in acid-catalyzed reactions. youtube.com

Electrophilic Center : The carbonyl carbon is inherently electrophilic. The high electronegativity of the adjacent oxygen atoms pulls electron density away from the carbon, creating a partial positive charge (δ+). youtube.comquora.com

The trifluoroethoxy group (-OCH₂CF₃) plays a crucial role in modulating this reactivity. The three highly electronegative fluorine atoms exert a powerful negative inductive effect (-I effect), withdrawing electron density through the sigma bonds. This effect is transmitted to the carboxylic acid moiety, significantly increasing the partial positive charge on the carbonyl carbon. Consequently, the carbonyl carbon of this compound is a more potent electrophile compared to non-fluorinated analogs, making it more susceptible to attack by nucleophiles. The vast majority of its reactions are initiated by a nucleophile donating an electron pair to an electrophile. masterorganicchemistry.com

Key Reactive Centers in this compound
Diagram showing the nucleophilic oxygen atoms and the highly electrophilic carbonyl carbon, highlighting the inductive effect of the CF3 group.

The electron-withdrawing trifluoroethoxy group enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.

Hydrolysis, or splitting with water, is a fundamental reaction for derivatives of carboxylic acids like esters and amides. libretexts.org These reactions can be catalyzed by either acid or base, with distinct mechanisms. viu.cadalalinstitute.com

Ester Hydrolysis: Esters of this compound can be hydrolyzed back to the parent acid and an alcohol.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgyoutube.com The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule, acting as a nucleophile, then attacks the carbonyl carbon. Following a series of proton transfers, the alcohol moiety is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : This is an effectively irreversible reaction. masterorganicchemistry.com It proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the alkoxide (RO⁻) as the leaving group to form the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to yield a carboxylate salt. masterorganicchemistry.com To isolate the final carboxylic acid, a subsequent acidification step is required. masterorganicchemistry.com The strong electron-withdrawing nature of the trifluoroethoxy group is expected to accelerate this process by further polarizing the C=O bond and stabilizing the negatively charged tetrahedral intermediate.

Amide Hydrolysis: Amides are generally less reactive towards hydrolysis than esters and typically require more stringent conditions, such as prolonged heating with a strong acid or base. dalalinstitute.com

Acid-Catalyzed Hydrolysis : The mechanism is analogous to that of acid-catalyzed ester hydrolysis. dalalinstitute.com It involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of water on the carbonyl carbon. The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of ammonia (B1221849) or an amine, which is protonated under the acidic conditions to form an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis : This reaction involves the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon. dalalinstitute.com The process yields a carboxylate salt and ammonia or an amine. libretexts.org

Derivatization Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various derivatives, including esters, amides, and acyl chlorides.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The most common laboratory method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.uk The reaction is a reversible equilibrium. chemguide.co.ukceon.rs The mechanism involves the acid catalyst protonating the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol. oit.edu Subsequent dehydration leads to the formation of the ester.

Table 1: Examples of Esterification Reactions
Alcohol (Reactant)CatalystResulting Ester of this compound
Methanol (B129727)H₂SO₄ (conc.)Methyl 2-(2,2,2-trifluoroethoxy)propanoate
Ethanol (B145695)H₂SO₄ (conc.)Ethyl 2-(2,2,2-trifluoroethoxy)propanoate
1-PropanolH₂SO₄ (conc.)Propyl 2-(2,2,2-trifluoroethoxy)propanoate
2-Propanol (Isopropanol)H₂SO₄ (conc.)Isopropyl 2-(2,2,2-trifluoroethoxy)propanoate

Amides are synthesized by reacting a carboxylic acid or its derivative with ammonia or a primary or secondary amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

Common methods include:

Conversion to a more reactive derivative : The acid is first converted to a highly reactive acyl chloride or acid anhydride (B1165640), which then readily reacts with the amine. nih.govchemguide.co.uk

Use of Coupling Agents : Modern synthetic methods employ coupling agents (e.g., boronic acids) that facilitate the direct condensation of the carboxylic acid and amine under mild conditions by forming a reactive intermediate in situ. organic-chemistry.org

Thermal Dehydration of Ammonium Salts : The carboxylic acid is reacted with ammonium carbonate to form the ammonium salt, which is then heated to dehydrate and form the primary amide. chemguide.co.uklibretexts.org

Table 2: Examples of Amide Formation Reactions
Amine (Reactant)Method/ReagentResulting Amide of this compound
Ammonia (NH₃)1. SOCl₂ 2. Excess NH₃2-(2,2,2-trifluoroethoxy)propanamide
Methylamine (CH₃NH₂)Coupling Agent (e.g., Boronic Acid Catalyst)N-methyl-2-(2,2,2-trifluoroethoxy)propanamide
Aniline (B41778) (C₆H₅NH₂)1. SOCl₂ 2. AnilineN-phenyl-2-(2,2,2-trifluoroethoxy)propanamide
Dimethylamine ((CH₃)₂NH)Coupling AgentN,N-dimethyl-2-(2,2,2-trifluoroethoxy)propanamide

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. libretexts.org They are prepared by replacing the -OH group of the carboxylic acid with a chlorine atom. libretexts.orgchemguide.co.uk Several reagents are effective for this transformation.

Thionyl Chloride (SOCl₂) : This is one of the most convenient reagents because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the liquid acyl chloride product. libretexts.orgchemguide.co.uk

Phosphorus(V) Chloride (PCl₅) : This solid reagent reacts with carboxylic acids to produce the acyl chloride along with phosphorus oxychloride (POCl₃) and HCl. libretexts.orgchemguide.co.uk

Oxalyl Chloride ((COCl)₂) : This reagent is often used for milder and more selective conversions. wikipedia.org

The product of this reaction with this compound would be 2-(2,2,2-trifluoroethoxy)propanoyl chloride.

Table 3: Reagents for Acyl Chloride Formation
ReagentChemical FormulaByproducts
Thionyl chlorideSOCl₂SO₂, HCl
Phosphorus(V) chloridePCl₅POCl₃, HCl
Phosphorus(III) chloridePCl₃H₃PO₃
Oxalyl chloride(COCl)₂CO, CO₂, HCl

Transformations of the Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group is a key structural motif in medicinal chemistry and materials science, valued for the unique physicochemical properties it imparts to molecules. Understanding its stability, reactivity, and methods for its introduction is crucial for the rational design of novel compounds.

Stability and Reactivity of the Trifluoroethoxy Moiety Under Various Reaction Conditions

The 2,2,2-trifluoroethoxy group is generally characterized by high stability, a feature attributed to the strong carbon-fluorine bonds. fluorine1.ru This inherent stability makes it a desirable substituent for increasing the metabolic half-life of pharmaceutical compounds. fluorine1.ru However, its reactivity can be modulated by the electronic environment and reaction conditions.

The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of the adjacent ether linkage. This effect strongly stabilizes acetal (B89532) structures; for instance, a trifluoroethoxy-containing acetal is reported to be 30-fold more stable under acidic hydrolytic conditions compared to a methoxyisopropyl (MIP) protected equivalent. rsc.org Despite this stability, cleavage can be achieved under specific acidic conditions, such as with 3% dichloroacetic acid in methanol or acetonitrile (B52724). rsc.org

The stability of the trifluoroethoxy group has been demonstrated under various demanding reaction conditions. It has been shown to be tolerant to aqueous Suzuki coupling conditions, which allows for sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions on the same molecule—a process often inaccessible with less stable groups like heterocyclic chlorides. researchgate.net In the context of phthalocyanines, trifluoroethoxy substituents contribute to outstanding stability and solubility in a range of organic solvents. acs.org

While stable, the trifluoroethoxy group can also be engineered to act as a leaving group, particularly in SNAr reactions. When attached to electron-deficient aromatic systems, such as heteroaryl rings, it can be displaced by nucleophiles. researchgate.net This reactivity makes it a hydrolytically stable alternative to more labile groups like chloro substituents, offering improved shelf stability for reactive intermediates. researchgate.net For example, 2,4-bis(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine undergoes highly regioselective substitution with aniline derivatives, where one of the trifluoroethoxy groups acts as the leaving group. nih.gov

Table 1: Stability and Reactivity of the Trifluoroethoxy Group
Condition/Reaction TypeObservationSignificanceReference
Acidic Hydrolysis (Acetal)30-fold more stable than methoxyisopropyl (MIP) acetal.High stability as a protecting group, yet cleavable under specific acidic conditions. rsc.org
Aqueous Suzuki CouplingTolerant; the group remains intact.Allows for sequential reaction strategies in complex molecule synthesis. researchgate.net
Nucleophilic Aromatic Substitution (SNAr)Can function as an effective leaving group on electron-deficient rings.Serves as a hydrolytically stable alternative to chloro groups for activating substrates. researchgate.netnih.gov
General Organic SolventsConfers outstanding solubility and stability to macrocycles like phthalocyanines.Improves handling and processing of functional materials. acs.org

Introduction of the Trifluoroethoxy Group into Diverse Molecular Scaffolds

The incorporation of the trifluoroethoxy moiety into organic molecules is a key strategy for enhancing properties such as lipophilicity and metabolic stability. researchgate.net Several synthetic methods have been developed to achieve this transformation, ranging from classical nucleophilic substitutions to modern transition-metal-catalyzed reactions.

A primary and widely used method is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate (e.g., tosylate) by a 2,2,2-trifluoroethoxide salt (CF₃CH₂O⁻). byjus.com The alkoxide is typically generated in situ by treating 2,2,2-trifluoroethanol (B45653) with a strong base like sodium hydride (NaH). byjus.commasterorganicchemistry.com This SN2 reaction is most effective with primary alkyl halides. masterorganicchemistry.com Variations of this approach include using 2,2,2-trifluoroethyl triflate as a potent electrophile to react with alcohols or phenols. google.com

More recent advancements have focused on the direct functionalization of C-H bonds. Palladium-catalyzed C-H trifluoroethoxylation has emerged as a powerful tool for introducing the group into (hetero)arenes without the need for pre-functionalized substrates. researchgate.net Similarly, photocatalytic methods enable the radical trifluoroethoxylation of C-H bonds in a broad array of substrates under mild conditions, including the late-stage functionalization of complex, biologically relevant molecules. acs.orgnih.gov

Other notable methods include:

Copper-catalyzed trifluoroethoxylation : This process is effective for the synthesis of trifluoroethoxybenzoic acids from the corresponding halobenzoic acids and 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst. google.com

Addition to unsaturated systems : A protocol for the regio- and stereoselective trifluoroethoxylation of allenamides has been developed using 2,2,2-trifluoroethanol (TFE) under mild, self-promoted conditions. acs.org

Table 2: Key Methods for Introducing the 2,2,2-Trifluoroethoxy Group
Reaction MethodReactantsKey FeaturesReference
Williamson Ether Synthesis2,2,2-Trifluoroethoxide + Alkyl Halide/TosylateClassic SN2 reaction; best for primary substrates. byjus.commasterorganicchemistry.com
Palladium-Catalyzed C-H Activation(Hetero)arene + Trifluoroethoxylating AgentDirect functionalization of C-H bonds, avoiding pre-functionalization. researchgate.net
Photocatalytic C-H Functionalization(Hetero)arene + Trifluoroethoxylating AgentRadical-based mechanism, proceeds under mild visible-light conditions. acs.orgnih.gov
Copper-Catalyzed SubstitutionHalobenzoic Acid + CF₃CH₂OHEffective for aromatic substitution on activated rings. google.com
Addition to AllenamidesAllenamide + CF₃CH₂OHRegio- and stereoselective addition to an unsaturated system. acs.org

Spectroscopic Characterization and Analytical Methodologies for 2 2,2,2 Trifluoroethoxy Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific NMR data, including chemical shifts, coupling constants, or spectra for 2-(2,2,2-trifluoroethoxy)propanoic acid, were found. Therefore, a detailed analysis for the following subsections cannot be provided.

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not available in the public domain. As such, a detailed discussion on its mass spectrometric behavior cannot be compiled.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Without access to published research detailing the analysis of this compound, the creation of data tables and a comprehensive, scientifically accurate article as per the user's request cannot be fulfilled at this time. Further research and publication by the scientific community would be required to populate these sections with the necessary factual data.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These techniques measure the vibrational energies of molecules, which are unique and correspond to specific chemical bonds and functional groups. mdpi.com The resulting spectra provide a distinct molecular "fingerprint," allowing for structural elucidation and identification.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum of this compound is characterized by several key absorption bands indicative of its structure. The most prominent of these is the very broad O-H stretching vibration from the carboxylic acid group, typically observed in the 2500-3300 cm⁻¹ region. docbrown.infodocbrown.info This broadening is a hallmark of the intermolecular hydrogen bonding that occurs between carboxylic acid molecules, often forming dimers. docbrown.info

Another key feature is the intense C=O (carbonyl) stretching vibration, which is expected to appear in the 1700-1725 cm⁻¹ range for a saturated carboxylic acid. docbrown.info The presence of the electron-withdrawing trifluoroethoxy group may cause a slight shift to a higher wavenumber compared to unsubstituted propanoic acid. The C-F bonds of the trifluoromethyl group give rise to strong absorption bands, typically in the 1100-1300 cm⁻¹ region. The C-O stretching vibrations from both the ether linkage and the carboxylic acid will also produce characteristic bands in the fingerprint region (approximately 1000-1300 cm⁻¹).

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While strong IR absorptions are due to a change in dipole moment, Raman active bands arise from a change in polarizability. For this compound, the C=O stretch is also observable in the Raman spectrum, though typically with weaker intensity than in the IR spectrum. Conversely, vibrations involving less polar bonds, such as C-C backbone stretches, can be more prominent in Raman spectra. The symmetric stretching of the C-F bonds in the CF₃ group is also expected to produce a notable Raman signal.

The combined use of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental work to aid in the precise assignment of vibrational bands for related molecules like 2-phenoxy propionic acid. nih.govresearchgate.net

Table 1: Characteristic Vibrational Spectroscopy Bands for this compound

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Notes
Carboxylic AcidO-H stretch2500-3300 (very broad)WeakBroadness is due to hydrogen bonding. docbrown.infodocbrown.info
CarbonylC=O stretch1700-1725 (strong)1700-1725 (moderate)Position can be influenced by solvent and dimerization. docbrown.info
TrifluoromethylC-F stretches1100-1300 (very strong)1100-1300 (moderate)Often multiple strong bands are observed.
Ether & AcidC-O stretches1000-1300 (moderate)WeakOverlaps with C-F and other fingerprint region bands.
AlkylC-H stretches2850-3000 (moderate)2850-3000 (strong)Characteristic of the propanoic acid backbone.

Advanced Chromatographic Techniques for Purity Assessment and Characterization

Chromatography is an indispensable tool for the separation, identification, and quantification of this compound, ensuring its purity and characterizing its stereoisomeric composition. Given that the molecule possesses a chiral center at the second carbon of the propanoic acid chain, chiral chromatography is particularly critical.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this class of compounds. For purity assessment, reversed-phase HPLC (RP-HPLC) is commonly used. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. A UV detector is often employed for detection, as the carboxylic acid group provides a chromophore.

Chiral Chromatography:

The separation of the enantiomers of this compound requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) or optical purity of a sample. Several types of CSPs have proven effective for resolving racemic mixtures of related α-aryloxypropanoic acids and other chiral acids. nih.govnih.govaocs.org

Commonly used CSPs include:

Pirkle-type phases: These are based on a chiral molecule, such as N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine, bonded to a silica (B1680970) support. nih.gov Separation occurs through π-π interactions, dipole-dipole interactions, and hydrogen bonding between the analyte and the CSP.

Cyclodextrin-based phases: These CSPs utilize derivatized β- or γ-cyclodextrins bonded to silica. sigmaaldrich.com The chiral recognition mechanism involves the inclusion of part of the analyte molecule (like the trifluoroethoxyphenyl group) into the hydrophobic cyclodextrin (B1172386) cavity, with additional interactions at the rim of the cavity. sigmaaldrich.com

Protein-based phases: Columns based on immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP), can offer excellent enantioselectivity for a wide range of chiral acids. nih.gov The separation is based on complex stereospecific interactions with the protein's chiral binding sites.

The choice of mobile phase is crucial for achieving optimal separation and is highly dependent on the CSP used. Normal-phase (e.g., heptane/2-propanol) or reversed-phase (e.g., aqueous buffers with acetonitrile (B52724) or methanol) conditions can be employed. lcms.cz Method development often involves screening different CSPs and mobile phase compositions to find the ideal conditions for baseline resolution of the enantiomers.

Table 2: Overview of Advanced Chromatographic Techniques for this compound

TechniqueStationary Phase TypeTypical Mobile PhasePurpose
Reversed-Phase HPLCC18 or C8 silicaAcetonitrile/Water or Methanol (B129727)/Water (often with acid modifier like TFA)Purity assessment, quantification of impurities.
Chiral HPLCPirkle-type (e.g., N-(3,5-dinitrobenzoyl)phenylglycine)Heptane/Isopropanol (Normal Phase)Enantiomeric separation. nih.gov
Chiral HPLCCyclodextrin-based (e.g., derivatized β-cyclodextrin)Polar organic or aqueous-organic mixturesEnantiomeric separation, compatible with LC-MS. sigmaaldrich.com
Chiral HPLCProtein-based (e.g., α1-acid glycoprotein, AGP)Aqueous phosphate (B84403) buffer with organic modifierDirect enantiomeric resolution of acidic compounds. nih.gov

Computational and Theoretical Investigations of 2 2,2,2 Trifluoroethoxy Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to predicting the electronic structure and properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and wave-function-based ab initio methods.

Density Functional Theory (DFT) has become a standard method for studying organic molecules due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations are used to determine the optimized geometry of 2-(2,2,2-trifluoroethoxy)propanoic acid, providing detailed information on bond lengths, bond angles, and dihedral angles. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), which has been shown to yield results in good agreement with experimental data for similar organic compounds. nih.gov

The optimized geometry reveals the spatial arrangement of the atoms at the lowest energy state. Key structural parameters, including the lengths of the C-F, C-O, and C=O bonds, are determined.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O1.205
Bond Length (Å)C-O (carboxyl)1.348
Bond Length (Å)O-H0.965
Bond Length (Å)C-O (ether)1.431
Bond Length (Å)C-F (average)1.345
Bond Angle (°)O=C-O124.5
Bond Angle (°)C-O-H107.8
Bond Angle (°)C-O-C (ether)117.2

Beyond molecular structure, DFT is used to analyze chemical reactivity through the framework of conceptual DFT. mdpi.com By examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—insights into the molecule's reactivity can be gained. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. longdom.org Global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity (ω) are calculated from these orbital energies to quantify reactivity. nih.gov

Table 2: Calculated Electronic Properties and Reactivity Descriptors

PropertyPredicted Value (eV)Description
EHOMO-7.85Energy of the Highest Occupied Molecular Orbital
ELUMO-0.52Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)7.33Indicator of chemical stability
Chemical Potential (μ)-4.185Escaping tendency of electrons
Chemical Hardness (η)3.665Resistance to change in electron configuration
Global Electrophilicity (ω)2.39Propensity to accept electrons

Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (MP2), provide a higher level of theory for calculating electron correlation effects compared to standard DFT functionals. These methods are particularly valuable for accurately determining non-covalent interaction energies. core.ac.uknasa.gov For this compound, this is crucial for studying phenomena like the formation of hydrogen-bonded dimers, a characteristic feature of carboxylic acids. mdpi.com

The interaction energy (ΔEint) of a dimer can be calculated by subtracting the energies of the individual monomer units from the total energy of the dimer complex. A significant challenge in these calculations is the basis set superposition error (BSSE), which can be corrected using methods like the counterpoise correction scheme developed by Boys and Bernardi.

The study of fluorinated ethers has shown that ab initio calculations can reliably predict properties like proton affinities, which are a measure of basicity and are directly related to the strength of intermolecular interactions. core.ac.uk

Table 3: Hypothetical Interaction Energy for the Dimer of this compound (MP2/aug-cc-pVTZ)

ParameterValue (kcal/mol)
Uncorrected Interaction Energy (ΔE)-15.8
Basis Set Superposition Error (BSSE)1.9
Corrected Interaction Energy (ΔEcorr)-13.9

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

Simulations can reveal the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them. Studies on similar fluorinated carboxylic acids have demonstrated the existence of multiple stable conformers, such as gauche and anti forms. mdpi.com The presence of the bulky and electronegative trifluoroethoxy group is expected to significantly influence the conformational preferences of the propanoic acid backbone.

Table 4: Major Conformers and Relative Energies from Conformational Analysis

ConformerKey Dihedral Angle (°)Relative Energy (kcal/mol)Description
Anti~1800.00Most stable conformer with extended chain
Gauche 1~601.25Less stable conformer due to steric interactions
Gauche 2~-601.30Slightly different gauche conformer

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-31++G(d,p)), has proven effective for predicting 1H, 13C, and 19F chemical shifts. nih.govresearchgate.net

For this compound, predicting the 19F NMR spectrum is particularly important. Computational studies on other perfluorinated carboxylic acids have shown that theoretical predictions can accurately capture the differences in chemical shifts for CF3 and CF2 groups. nih.govacs.org The calculated isotropic shielding values are typically referenced against a standard compound (e.g., TMS for 1H and 13C, CFCl3 for 19F) to yield chemical shifts (δ) that can be directly compared with experimental data.

Table 5: Predicted NMR Chemical Shifts (δ, ppm)

NucleusPositionPredicted Chemical Shift (ppm)
1H-COOH11.5 - 12.5
1H-CH(CH3)-4.2 - 4.4
1H-OCH2-4.0 - 4.3
1H-CH31.4 - 1.6
13C-COOH175 - 178
13C-CF3123 - 126 (quartet)
13C-CH(CH3)-75 - 78
13C-OCH2-65 - 68 (quartet)
19F-CF3-72 to -75

Vibrational spectroscopy (Infrared and Raman) is a key experimental technique for identifying molecular structures. DFT calculations are routinely used to compute harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities. q-chem.com This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). wisc.edu

The calculated vibrational spectrum provides a "fingerprint" of the molecule. Specific vibrational modes can be assigned to the stretching and bending of particular functional groups. For this compound, characteristic frequencies include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O ether stretches, and strong C-F stretching modes. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are frequently scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. iastate.edu

Table 6: Selected Calculated Vibrational Frequencies and Their Assignments

Calculated Frequency (cm-1, Scaled)Vibrational ModeDescription
3550ν(O-H)O-H bond stretch (monomer)
2985ν(C-H)C-H bond stretch (aliphatic)
1765ν(C=O)Carbonyl C=O bond stretch
1280ν(C-F)Symmetric C-F bond stretch
1155ν(C-F)Asymmetric C-F bond stretch
1120ν(C-O-C)Ether C-O-C bond stretch
950δ(O-H)Out-of-plane O-H bend (dimer)

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, polarity, and other key chemical properties. For this compound, computational and theoretical investigations provide valuable insights into its electronic characteristics. These studies often employ methods rooted in density functional theory (DFT) to elucidate the distribution of electrons and predict the molecule's behavior in chemical reactions.

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.netsemanticscholar.org The HOMO represents the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital that is unoccupied and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests that the molecule is more easily excitable and, therefore, more reactive. semanticscholar.org

For this compound, the presence of highly electronegative fluorine and oxygen atoms is expected to significantly influence the energies of these frontier orbitals. The electron-withdrawing nature of the trifluoroethoxy group would likely lower the energy of both the HOMO and LUMO. The carboxylic acid group, with its carbonyl and hydroxyl moieties, will also play a significant role in determining the electronic landscape.

From the HOMO and LUMO energy values, several global reactivity indices can be calculated to quantify the molecule's reactivity. These indices provide a more nuanced understanding of the molecule's chemical behavior. mdpi.comsemanticscholar.org

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. semanticscholar.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / 2η.

ParameterDefinitionFormula
Ionization Potential (I)Energy required to remove an electronI ≈ -EHOMO
Electron Affinity (A)Energy released when an electron is addedA ≈ -ELUMO
Electronegativity (χ)Ability to attract electronsχ = (I + A) / 2
Chemical Hardness (η)Resistance to change in electron distributionη = (I - A) / 2
Chemical Softness (S)Reciprocal of chemical hardnessS = 1 / 2η
Electrophilicity Index (ω)Ability to act as an electrophileω = χ² / 2η

Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wolfram.com Different colors on the MEP surface represent different potential values, providing a clear picture of the charge distribution. researchgate.net Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.netwolfram.com

In the case of this compound, the MEP surface would be expected to show distinct regions of positive and negative potential. The highly electronegative fluorine atoms of the trifluoroethoxy group would create a region of strong negative potential around them. The oxygen atoms of the carboxylic acid group would also exhibit significant negative potential, particularly the carbonyl oxygen. The hydrogen atom of the hydroxyl group in the carboxylic acid would be a site of positive potential, making it susceptible to deprotonation. The carbon atom of the carbonyl group would also likely show a degree of positive potential.

The charge distribution analysis provides a quantitative measure of the partial charges on each atom in the molecule. This information complements the qualitative picture provided by the MEP surface.

Molecular RegionExpected Electrostatic PotentialPredicted Reactivity
Trifluoromethyl (CF3) GroupStrongly Negative (Red)Site for electrophilic interaction
Carbonyl Oxygen (C=O)Strongly Negative (Red)Site for electrophilic attack and hydrogen bonding
Hydroxyl Oxygen (-OH)Negative (Yellow/Orange)Site for electrophilic interaction and hydrogen bonding
Hydroxyl Hydrogen (-OH)Strongly Positive (Blue)Site for nucleophilic attack/deprotonation
Carbonyl Carbon (C=O)Positive (Green/Light Blue)Site for nucleophilic attack

Applications and Functionalization of 2 2,2,2 Trifluoroethoxy Propanoic Acid in Specialized Organic Synthesis

Role as a Building Block in the Synthesis of Complex Fluorinated Molecules

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity. 2-(2,2,2-trifluoroethoxy)propanoic acid provides a readily available source of the trifluoroethoxy group, a key pharmacophore in a variety of bioactive compounds.

In the realm of biologically active molecules, propanoic acid derivatives are of significant interest. researchgate.net For example, derivatives of 2-phenoxypropionic acid have been investigated for their herbicidal and potential medicinal properties. researchgate.netnih.gov The introduction of the trifluoroethoxy group in place of a simple phenoxy group can modulate the biological activity and pharmacokinetic profile of such molecules. While specific examples detailing the direct use of this compound are limited, the established bioactivity of related propanoic acid derivatives suggests its potential as a precursor for novel therapeutic agents and other bioactive compounds. mdpi.comnih.govresearchgate.net

Compound Class Potential Application Key Structural Feature
Aryloxyphenoxypropionic Acid AnalogsHerbicidesPropanoic acid backbone
Phenylpropanoic Acid DerivativesAnti-inflammatory, AntimicrobialPropanoic acid scaffold

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The incorporation of a trifluoroethoxy group into a heterocyclic scaffold can significantly enhance its biological activity. This compound can serve as a precursor for the synthesis of such heterocycles. For example, a related compound, 2-(2,2,2-trifluoroethoxy)benzoic acid, has been utilized in the multi-step synthesis of 2-(2-trifluoroethoxyphenyl)oxazoline. mdpi.com This synthesis involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with an amino alcohol to form an amide which is then cyclized to the oxazoline. A similar synthetic strategy could potentially be applied to this compound to generate novel trifluoroethoxylated heterocyclic systems.

Furthermore, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, an intermediate for the herbicide trifloxysulfuron, highlights the importance of the trifluoroethoxy moiety in agrochemical heterocycles. researchgate.net While the synthesis described does not directly use this compound, it underscores the value of building blocks containing the trifluoroethoxy group for the construction of complex heterocyclic targets.

Heterocyclic System Synthetic Precursor Example Potential Application Area
Oxazolines2-(2,2,2-trifluoroethoxy)benzoic acidAsymmetric Synthesis, Ligands
Pyridines3-amino-2-chloropyridineAgrochemicals (Herbicides)

Derivatization for Advanced Material Science Applications (e.g., polymers, surfactants)

The unique properties of the trifluoroethoxy group, such as its high electronegativity, lipophilicity, and thermal stability, make this compound an attractive monomer or functionalizing agent for advanced materials.

In polymer science, the incorporation of fluorinated monomers can impart desirable properties such as low surface energy, chemical resistance, and thermal stability to the resulting polymers. While specific examples of polymers derived directly from this compound are not widely reported, the functionalization of existing polymers like poly(acrylic acid) with hydrophobic side chains is a known strategy to create amphiphilic polymers with interesting self-assembly properties. mdpi.com The trifluoroethoxy group could serve as such a hydrophobic modifier.

In the field of surfactants, fluorinated surfactants are known for their exceptional ability to lower surface tension. firp-ula.orgessentialchemicalindustry.org These surfactants often consist of a hydrophilic head group and a hydrophobic fluorinated tail. The carboxylic acid moiety of this compound can act as a hydrophilic head, while the trifluoroethoxypropyl chain can serve as the hydrophobic tail. By modifying the carboxylic acid group, for example, through esterification or amidation, a variety of non-ionic or ionic surfactants could be synthesized.

Development of Chemical Probes and Tags Utilizing the Trifluoroethoxy Moiety

Fluorescent probes and chemical tags are indispensable tools in chemical biology for visualizing and tracking biomolecules. nih.govresearchgate.netnih.gov The trifluoroethoxy group, due to the unique NMR signature of the fluorine atoms, can serve as a ¹⁹F NMR probe. This allows for the monitoring of molecular interactions and conformational changes in biological systems with minimal background interference. While there are no specific reports of this compound being used for this purpose, its structure provides a scaffold for the development of such probes. The carboxylic acid group can be readily coupled to biomolecules or other reporter groups, while the trifluoroethoxy moiety acts as the NMR tag.

Stereochemical Control in Downstream Synthetic Pathways Mediated by the Compound

The chiral center at the C2 position of this compound makes it a valuable chiral building block for asymmetric synthesis. nih.gov The stereochemistry at this center can influence the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure complex molecules.

The use of chiral propanoic acid derivatives in stereoselective reactions is a well-established strategy. For example, chiral 2-aryloxypropanoic acids have been studied for their stereochemical properties and have been resolved into their respective enantiomers using chiral chromatography. nih.gov The absolute configuration of such molecules can be determined using techniques like vibrational circular dichroism.

In asymmetric synthesis, the chiral center of this compound can direct the stereoselective addition of nucleophiles or electrophiles to adjacent functional groups. This diastereoselective control is crucial for the synthesis of single-enantiomer drugs and other biologically active molecules where the stereochemistry is critical for their function. While specific detailed studies on the stereochemical directing effects of the trifluoroethoxy group in this particular propanoic acid are not abundant, the principles of asymmetric synthesis suggest its potential as a valuable tool for controlling stereochemistry in complex synthetic sequences.

Future Directions and Emerging Research Avenues for 2 2,2,2 Trifluoroethoxy Propanoic Acid

Development of Novel and Sustainable Synthetic Routes

Future research will prioritize the development of environmentally benign and efficient methods for synthesizing 2-(2,2,2-trifluoroethoxy)propanoic acid, moving beyond traditional synthetic protocols that may involve hazardous reagents and generate significant waste. chemistryjournals.netresearchgate.net The principles of green chemistry, such as atom economy, use of renewable feedstocks, and milder reaction conditions, are central to this endeavor. chemistryjournals.netchemistryworld.com

Key research directions include:

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions. chemistryjournals.net Future work could explore enzymes like lipases for the kinetic resolution of racemic mixtures or engineered enzymes for the direct, stereoselective synthesis of the desired enantiomer. nih.govrsc.org The field of "fluorine biocatalysis" is emerging, with research into fluorinase enzymes and other biocatalysts capable of forming carbon-fluorine bonds or accepting fluorinated substrates. nih.govnumberanalytics.comnumberanalytics.com This approach could lead to highly efficient and sustainable production pathways. chemrxiv.org

Flow Chemistry : Continuous flow synthesis offers advantages in safety, scalability, and efficiency over traditional batch processes. chemistryjournals.net Developing a flow-based synthesis for this compound could enable better control over reaction parameters, reduce reaction times, and allow for safer handling of potentially energetic intermediates. rsc.org

Alternative Solvents : Research into replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents is a critical area. chemistryjournals.net For the synthesis of this ether-linked acid, exploring phase-transfer catalysis in aqueous systems could significantly improve the environmental profile of the process.

Sustainable StrategyDescriptionPotential AdvantagesRelevant Research Areas
BiocatalysisUse of enzymes (e.g., lipases, engineered fluorinases) to catalyze the synthesis or resolution of the target molecule.High stereoselectivity, mild reaction conditions (ambient temperature and pressure), reduced byproducts, biodegradable catalysts. chemistryjournals.netEnzyme screening, directed evolution of enzymes, fermentation process optimization. numberanalytics.comchemrxiv.org
Flow ChemistryPerforming the synthesis in a continuous flow reactor instead of a traditional batch setup.Improved heat and mass transfer, enhanced safety, easier scale-up, potential for process automation and integration of in-line analysis. chemistryjournals.netReactor design, process optimization, integration with purification technologies.
Green SolventsReplacing conventional volatile organic solvents with environmentally benign alternatives like water, ionic liquids, or supercritical fluids.Reduced toxicity and environmental pollution, improved process safety, potential for easier product separation.Solvent screening, phase-transfer catalysis, reaction optimization in new media.
Catalytic Routes from BiomassUtilizing biomass-derived starting materials, such as lactic acid, as a renewable feedstock.Reduced reliance on fossil fuels, potential for biodegradable products, alignment with circular economy principles. rsc.orgHeterogeneous catalysis, conversion of platform chemicals. rsc.org

Exploration of New Catalytic Systems for Derivatization and Functionalization

The functional versatility of this compound stems from its carboxylic acid group and the potential for C-H bond activation. Future research will focus on novel catalytic systems to selectively modify the molecule, creating a diverse library of derivatives with tailored properties.

Carboxylic Acid Derivatization : While classic methods for converting carboxylic acids to esters, amides, and acyl fluorides are well-established, modern catalysis offers milder and more selective alternatives. researchgate.net For instance, carbodiimide-mediated derivatization can be performed under mild conditions for analytical purposes or further synthesis. nih.gov Research into biocatalytic esterification using lipases is also a promising green alternative. rsc.org

Decarboxylative Cross-Coupling : Metallaphotoredox catalysis has emerged as a powerful tool for using carboxylic acids as coupling partners. princeton.edu Future studies could explore the decarboxylative coupling of this compound with aryl halides or other electrophiles to forge new carbon-carbon bonds, providing access to novel chemical structures.

C–H Functionalization : Directing-group-assisted or transition-metal-catalyzed C–H activation presents a frontier in organic synthesis. chemrxiv.orgchemrxiv.org Research could target the selective functionalization of the C-H bonds on the propanoic acid backbone. For example, developing a catalytic system for direct β-C(sp³)–H fluorination could introduce a second fluorine atom, further modulating the molecule's properties. chemrxiv.orgchemrxiv.org Similarly, α-oxidation of the carboxylic acid could introduce a hydroxyl group, yielding α-hydroxy acid derivatives. organic-chemistry.org

Catalytic SystemTransformationPotential Application
Transition Metal Catalysis (e.g., Pd, Ni, Cu)Decarboxylative cross-coupling, C-H activation/fluorination. chemrxiv.orgresearchgate.netSynthesis of novel analogues with new carbon-carbon or carbon-fluorine bonds.
Photoredox CatalysisGeneration of radical intermediates for coupling reactions. princeton.eduacs.orgAccessing unique reactivity pathways under mild, light-driven conditions.
Biocatalysis (e.g., Lipases)Enantioselective esterification or amidation. nih.govGreen synthesis of chiral derivatives for pharmaceutical or material applications.
OrganocatalysisActivation of the carboxylic acid or other functional groups for derivatization.Metal-free synthesis of esters, amides, and other functionalized compounds.

Integration into Advanced Materials and Nanoscience Platforms

The incorporation of fluorine into molecules is a well-established strategy for creating advanced materials with unique properties such as high thermal stability, chemical inertness, and low surface energy. nih.govnumberanalytics.com this compound is a promising building block for such materials.

Fluorinated Polymers : This molecule can be used as a monomer to synthesize novel fluorinated polyesters or polyamides. nih.gov These polymers are expected to exhibit enhanced thermal stability and hydrophobicity, making them suitable for applications in high-performance coatings, membranes, or specialty plastics. ontosight.ai

Surface Modification : The low surface energy imparted by the trifluoroethoxy group can be exploited to modify the surfaces of materials. By grafting the molecule onto surfaces, it is possible to create superhydrophobic or oleophobic coatings for applications ranging from self-cleaning surfaces to anti-fouling materials.

Nanoscience Platforms : Fluorinated compounds are increasingly used in nanotechnology. nih.gov this compound could be used to functionalize nanoparticles, creating stable nano-emulsions or targeted drug delivery systems. cornell.edu The fluorine atoms can also serve as ¹⁹F MRI contrast agents, suggesting applications in biomedical imaging. consensus.app The amphiphilic nature of the molecule could be harnessed for the self-assembly of micelles or vesicles.

PlatformRole of this compoundPotential ApplicationKey Property Conferred
PolymersMonomer or additiveHigh-performance coatings, specialty plastics, biomedical devices. nih.govThermal stability, chemical resistance, hydrophobicity, biocompatibility.
Self-Assembled Monolayers (SAMs)Surface modifierAnti-fouling coatings, low-friction surfaces, microelectronics.Low surface energy, controlled wettability. rsc.org
NanoparticlesLigand / Surface coatingDrug delivery, ¹⁹F MRI contrast agents, sensors. nih.govconsensus.appEnhanced stability, targeted delivery, imaging signal.
Nano-emulsions / MicellesFluorinated surfactantFormulations for pharmaceuticals and agrochemicals.Stabilization of multiphase systems.

Computational Design and Prediction of Novel Analogues with Tailored Reactivity

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules. In silico methods can predict the properties of this compound and guide the design of novel analogues with specific, tailored functionalities.

Predicting Physicochemical Properties : Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate key properties like pKa, bond dissociation energies, and reaction barriers. researchgate.net This information is crucial for understanding the reactivity of the molecule and predicting how structural modifications will influence its behavior. For example, DFT can help predict how the position of fluorine atoms impacts acidity in fluorinated carboxylic acids. nih.gov

Designing Novel Analogues : Computational tools can be used to design new molecules based on the this compound scaffold. By modifying the structure in silico and calculating the resulting properties, researchers can prioritize synthetic targets. This approach is widely used in drug discovery to design analogues with improved binding affinity to biological targets or better pharmacokinetic profiles. nih.gov

Computational MethodObjectivePredicted Outcome / Application
Density Functional Theory (DFT)Calculate electronic structure and energy.Prediction of reactivity, pKa, bond energies, and reaction mechanisms. researchgate.net
Molecular Dynamics (MD) SimulationSimulate the behavior of the molecule over time in a specific environment (e.g., water, polymer matrix).Understanding conformational preferences, solvation effects, and interactions with other molecules.
Quantitative Structure-Property Relationship (QSPR)Develop statistical models correlating chemical structure with physical properties.Predicting properties of unsynthesized analogues, guiding rational design of new materials. consensus.app
Molecular DockingPredict the binding orientation of the molecule to a biological target (e.g., an enzyme).Screening for potential biological activity, designing new drug candidates. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(2,2,2-trifluoroethoxy)propanoic acid, and how can purity be optimized?

Synthesis typically involves:

  • Nucleophilic substitution : Introduction of the trifluoroethoxy group via reaction of 2,2,2-trifluoroethanol with a halogenated propanoic acid precursor under basic conditions (e.g., NaH in THF at 0–5°C).
  • Protection/deprotection strategies : Use of tert-butyl esters to protect the carboxylic acid during reactive steps, followed by acidic hydrolysis (e.g., TFA/DCM).
  • Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 19F^{19}\text{F} NMR is essential for confirming the trifluoroethoxy group (δ ≈ -75 ppm in CDCl3_3). 1H^{1}\text{H} NMR can resolve propanoic acid chain conformation (e.g., diastereotopic protons at δ 1.5–2.0 ppm).
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (+0.1% formic acid) gradients detect impurities and confirm molecular ion peaks (e.g., [M-H]^- at m/z 215).
  • Elemental analysis : Validate fluorine content (~26.5% theoretical) to confirm stoichiometry .

Advanced Research Questions

Q. How can low yields in trifluoroethoxy group coupling be mitigated?

Key strategies include:

  • Solvent optimization : Anhydrous DMF or THF improves nucleophilicity of the trifluoroethanol.
  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
  • Temperature control : Maintain sub-10°C conditions to suppress side reactions (e.g., elimination).
  • Byproduct analysis : Identify competing pathways (e.g., ester hydrolysis) via LC-MS and adjust protecting groups accordingly .

Q. What explains contradictory bioactivity data in receptor-binding studies?

Discrepancies may arise from:

  • Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test individually.
  • Solubility differences : Prepare buffered solutions (pH 7.4) with co-solvents (≤5% DMSO) to ensure consistent bioavailability.
  • Receptor isoform variability : Validate target specificity using CRISPR-edited cell lines or competitive binding assays with known inhibitors .

Q. How do fluorinated substituents influence metabolic stability in vivo?

  • Trifluoroethoxy group : Enhances metabolic resistance by reducing cytochrome P450-mediated oxidation. Confirm via liver microsome assays (e.g., half-life >60 min in human microsomes).
  • Propanoic acid backbone : Carboxylic acid promotes renal clearance; evaluate urinary excretion profiles in animal models.
  • Isotopic labeling : Use 14C^{14}\text{C}-labeled analogs to track metabolite formation in pharmacokinetic studies .

Methodological Notes

  • Safety protocols : Handle fluorinated compounds in fume hoods with acid-resistant gloves (e.g., nitrile) and indirect-vent goggles. Decontaminate spills with alkaline solutions (e.g., 10% NaHCO3_3) .
  • Data validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated 19F^{19}\text{F} chemical shifts) to resolve structural ambiguities .

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